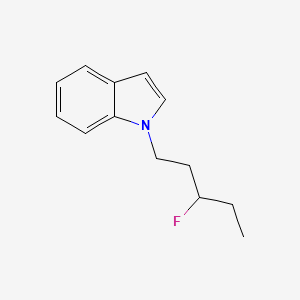
3-Fluoropentylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A wide variety of aminoalkylindole analogs are potent synthetic cannabinoids (CBs), including many of the JWH compounds. An alkyl chain of five carbons in length produces compounds with high affinity for both the central CB1 and the peripheral CB2 receptors. The addition of a terminal fluorine to the pentyl chain can further increase affinity for both CB receptors. 3-Fluoropentylindole is the base structure for various synthetic CBs that features a fluorine at the three position of the pentyl chain. A range of structures can be added to this base via a ketone linkage at the three position of the indole. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Scientific Research Applications
Metabolism and Metabolic Stability
- 3-Fluoropentylindole and its analogs undergo various metabolic transformations, including hydroxylation, ketone formation, and carboxylation, as observed in studies using human liver microsomes and hepatocytes (Wohlfarth et al., 2015).
Chemical Synthesis and Characterization
- Research has explored the synthesis of 3-fluoro-2-hetarylindoles, demonstrating a range of chemical reactions involving 3,3-difluoroindolium ions and various nucleophiles (Fong et al., 2015).
- Studies on electrophilic fluorination for the synthesis of fluoroindoles, including 3-fluoropentylindole, reveal methods for producing these compounds, which are useful intermediates in chemical syntheses (Hodson et al., 1994).
Molecular Structure Analysis
- Microwave spectroscopy has been used to confirm the existence of rotational isomers in molecules like 3-fluoropropene, providing insights into the structural properties of similar fluorinated compounds (Hirota, 1965).
Fluorescence and Biological Probes
- Fluorinated indoles like 3-fluoropentylindole have potential applications as hydrophobic fluorescence probes in biological research, offering insights into protein interactions and micropolarity (Singh & Hota, 2007).
Biological Activity and Medicinal Chemistry
- Compounds like 3-acetylindoles, related to 3-fluoropentylindole, show a broad spectrum of biological activities and potential medicinal applications, including anti-HIV properties and treatment for various disorders (Metwally et al., 2009).
- A study on 2-aroylindole derivatives, similar to 3-fluoropentylindole, identifies them as a new class of antimitotic agents, highlighting their potential in cancer treatment (Mahboobi et al., 2001).
Structural and Vibrational Analysis
- Investigations into the structure, vibrations, and reactivity of pharmacologically active indole compounds provide insights into their electronic properties and potential reactivity in pharmaceutical applications (Arjunan et al., 2020).
properties
Product Name |
3-Fluoropentylindole |
|---|---|
Molecular Formula |
C13H16FN |
Molecular Weight |
205.3 |
IUPAC Name |
1-(3-fluoropentyl)indole |
InChI |
InChI=1S/C13H16FN/c1-2-12(14)8-10-15-9-7-11-5-3-4-6-13(11)15/h3-7,9,12H,2,8,10H2,1H3 |
InChI Key |
DJQBLVURAATKGQ-UHFFFAOYSA-N |
SMILES |
CCC(CCN1C=CC2=CC=CC=C21)F |
synonyms |
1-(3-fluoropentyl)-1H-indole |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



